1-(2-Pyridylmethyl)piperazine trihydrochloride
Overview
Description
“1-(2-Pyridylmethyl)piperazine trihydrochloride” is a chemical compound with the CAS Number: 333992-74-8 . It has a molecular weight of 286.63 and its IUPAC name is 1-(2-pyridinylmethyl)piperazine trihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3.3ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;;/h1-4,11H,5-9H2;3*1H . The molecular formula is C10H18Cl3N3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enhancing Mass Spectrometry Analysis
1-(2-Pyridylmethyl)piperazine derivatives, like 1-(2-pyridyl)piperazine (2-PP), have been utilized in derivatizing carboxyl groups on peptides. This enhances the ionization efficiency in mass spectrometry, particularly for peptides with low molecular weight and high pI value, thus improving the sensitivity in proteome analysis (Qiao et al., 2011).
Development of New Pharmaceuticals
Compounds related to 1-(2-Pyridylmethyl)piperazine have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Such research involves the synthesis and evaluation of various analogues for their inhibitory activity against HIV-1 reverse transcriptase (Romero et al., 1994).
Coordination Chemistry and Polymer Formation
Research has been conducted on the reaction of piperazine derivatives with chloromethylpyridine, leading to the creation of ligands like N,N′-bis(4-pyridylmethyl)piperazine. Such compounds have been used in forming coordination polymers with metals like Hg, demonstrating their potential in material science and coordination chemistry (Niu et al., 2001).
Luminescent Materials
Studies on cadmium and zinc diphenate coordination polymers containing pyridyl-piperazine type ligands have been conducted. These polymers exhibit interesting luminescent properties and have potential applications in materials science (Farnum et al., 2011).
Synthesis of Chemical Intermediates
Research on the preparation of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, has been conducted. This involves a synthesis process using anhydrous piperazine and a series of reactions, demonstrating the utility of piperazine derivatives in synthetic chemistry (Ning-wei, 2006).
Carbon Dioxide Capture
Aqueous piperazine solutions, including those related to 1-(2-Pyridylmethyl)piperazine, have been studied for carbon dioxide (CO2) capture. Their thermal stability and resistance to oxidation make them suitable for absorption/stripping processes in CO2 capture technologies (Freeman et al., 2010).
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;;/h1-4,11H,5-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXLUZTUZVCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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